N-(5-chloro-2-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a compound belonging to the class of organic compounds known as triazolopyrimidines. These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the reaction of appropriate aniline derivatives with triazolopyrimidine precursors under controlled conditions. One common method involves the use of triethylamine as a base and dichloromethane as a solvent, followed by the addition of isocyanates . Industrial production methods may involve microwave-mediated, catalyst-free synthesis to achieve high yields within a short reaction time .
Chemical Reactions Analysis
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:
N7-BUTYL-N2-(5-CHLORO-2-METHYLPHENYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,7-DIAMINE: This compound also exhibits potential biological activities but differs in its substitution pattern and specific applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also studied for their CDK2 inhibitory activity and anticancer properties.
The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN5O |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O/c1-12-8-9-15(21)10-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-6-4-3-5-7-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
GRUHMHGMIICCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4)C |
Origin of Product |
United States |
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